molecular formula C13H17N3OS B7842413 4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine

4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine

Cat. No.: B7842413
M. Wt: 263.36 g/mol
InChI Key: MDZIRSWBYALYPQ-UHFFFAOYSA-N
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Description

4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a dimethylaminoethoxy side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylaminoethoxy Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring with 2-(dimethylamino)ethanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethoxy side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities with 4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine.

    Dimethylaminoethoxy Substituted Compounds: Compounds such as 4-{2-[2-(Dimethylamino)ethoxy]phenyl}methanone also exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of its thiazole ring and dimethylaminoethoxy side chain, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[2-[2-(dimethylamino)ethoxy]phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16(2)7-8-17-12-6-4-3-5-10(12)11-9-18-13(14)15-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIRSWBYALYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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